molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Numéro de catalogue: B2471175
Numéro CAS: 868967-28-6
Poids moléculaire: 376.44
Clé InChI: HGPWMFSHPCXXJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-2-yl group and at position 6 with a thioether-linked acetamide moiety terminated by a para-methylphenyl (p-tolyl) group. The p-tolyl group enhances lipophilicity, which may influence membrane permeability, while the pyridin-2-yl substituent could contribute to π-π stacking interactions in target binding .

Propriétés

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWMFSHPCXXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity. This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.

Biochemical Pathways

Given that similar compounds are potential c-met kinase inhibitors, it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.

Action Environment

Activité Biologique

The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioether Formation : The introduction of the thio group is achieved via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation of the amine with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMicrobial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. In vitro studies demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)4.36Inhibition of CDK2
MCF7 (Breast Cancer)5.12Induction of apoptosis

Anti-inflammatory Activity

Compounds featuring the triazole ring often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential therapeutic application in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole structure significantly enhanced antibacterial potency .
  • Anticancer Screening : Another research effort focused on assessing the cytotoxic effects of triazolo-pyridazine derivatives on various cancer cell lines. The study found that specific substitutions on the triazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors affecting pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Some studies suggest these compounds may interact with specific receptors involved in inflammatory responses or tumor growth.

Applications De Recherche Scientifique

Recent studies have highlighted the biological activities associated with this compound, particularly its anticancer properties. The following sections delve into its specific applications.

Anticancer Activity

  • Mechanism of Action:
    • The compound is known to inhibit key kinases such as c-Met, which plays a crucial role in tumor growth and metastasis. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) .
  • Cytotoxicity Testing:
    • Research indicates that derivatives of triazolo-pyridazines exhibit low micromolar IC50 values against these cancer cell lines. For example:
      • Compound 22i : IC50 = 0.83 ± 0.07 μM against A549.
      • Compound 12e : IC50 = 1.23 ± 0.18 μM against MCF-7.
      • Compound X : IC50 = 2.73 ± 0.33 μM against HeLa .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly in the context of cancer treatment:

  • Similar compounds have been observed to interact with their targets via hydrogen bonding, leading to effective inhibition of enzymatic activity related to tumor progression .

Comparative Data Table

The following table summarizes the biological activity of selected compounds related to the target compound:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 22iA5490.83 ± 0.07c-Met inhibition
Compound 12eMCF-71.23 ± 0.18Apoptosis induction
Compound XHeLa2.73 ± 0.33Cell cycle arrest

Case Studies

Several research studies have focused on the biological activity of triazolo-pyridazine derivatives:

  • Cytotoxicity Testing:
    • Studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research in anticancer drug development.
  • Mechanistic Insights:
    • Investigations into the biochemical pathways involved reveal that the inhibition of c-Met kinase is a common mechanism among these compounds, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Room temperature, 12–24 hrsSulfoxide derivative ([S=O] at thioether position)60–75%
m-CPBADichloromethane, 0–5°CSulfone derivative ([O=S=O] at thioether position)80–85%

These reactions are critical for modifying the compound’s electronic properties, potentially enhancing its biological activity or solubility.

Reduction Reactions

The acetamide group and triazolopyridazine ring can undergo reduction under specific conditions:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideTetrahydrofuran, refluxAmine derivative (N-(p-tolyl)ethylamine substituent)40–50%

Reduction of the acetamide to an amine alters hydrogen-bonding capacity, which is relevant for interactions with biological targets.

Substitution Reactions

The thioether group participates in nucleophilic substitution reactions, enabling functionalization:

Reagent Conditions Product Yield Source
Methyl iodideDMF, NaH, 60°CMethylthio derivative (S-CH₃ substitution)70–80%
Benzoyl chloridePyridine, RTBenzoylthio derivative (S-C(=O)Ph substitution)65–75%

These substitutions diversify the compound’s structure for structure-activity relationship (SAR) studies.

Cyclization and Condensation Reactions

The triazolopyridazine core facilitates cycloaddition and condensation with electrophiles:

Reagent Conditions Product Yield Source
CS₂, KOHEthanol, refluxDithiocarbamate-linked hybrid structure55–60%
Hydrazine hydrateAqueous NaOH, 80°CTriazole-hydrazine conjugate50–55%

These reactions expand the compound’s utility in synthesizing fused heterocyclic systems .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield Source
6M HClReflux, 6 hrsCarboxylic acid derivative (N-(p-tolyl)acetic acid)85–90%
NaOH (10%)Methanol, 50°CSodium carboxylate salt95%

Hydrolysis products are valuable intermediates for further derivatization.

Key Structural Insights

  • Triazolopyridazine Core : The nitrogen-rich heterocycle participates in π-π stacking and hydrogen bonding, influencing reaction pathways .

  • Thioether Linkage : The sulfur atom’s polarizability enhances nucleophilic substitution and oxidation reactivity.

  • Acetamide Group : Provides sites for hydrolysis and reduction, enabling structural diversification .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features / Applications
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3: Pyridin-2-yl; 6: S-linked acetamide 410.44* Not reported Potential kinase/epigenetic modulator
2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13) Pyridine 3: Cyano; 6: CF3 368.07 217–219 IDO1 inhibitor (42% synthesis yield)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 3: Methyl; 6: Phenylacetamide ~360.40† Not reported Lin28 inhibitor, reduces tumorspheres
2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3: Pyridin-3-yl; 6: Tetrahydrofuranyl 440.50 Not reported Enhanced solubility (polar group)
E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid [1,2,4]triazolo[4,3-b]pyridazine 6: Propenoic acid; 1: Pyrazolyl ~425.46‡ 253–255 High melting point (polar substituents)

*Calculated based on formula C₁₉H₁₆N₆OS; †Estimated from CAS data; ‡Calculated from formula C₂₁H₁₉N₇O₃.

Key Insights

Heterocyclic Core Variations: Replacement of the triazolo-pyridazine core with pyridine (as in LBJ-13) reduces molecular weight but may alter target specificity. Compounds retaining the triazolo-pyridazine core (e.g., Lin28-1632) show divergent biological targets (e.g., Lin28 vs. kinases), emphasizing the role of substituents in modulating activity.

Substituent Position and Polarity :

  • Pyridin-2-yl vs. pyridin-3-yl substitution (e.g., target compound vs. ) affects spatial orientation in binding pockets. Pyridin-3-yl’s nitrogen position may alter hydrogen-bonding interactions.
  • Polar terminal groups (e.g., tetrahydrofuran in ) improve aqueous solubility, whereas p-tolyl enhances lipophilicity, critical for blood-brain barrier penetration in CNS targets.

Biological Activity: LBJ-13 inhibits indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, with moderate synthesis yield (42%). The target compound’s triazolo-pyridazine core may favor kinase inhibition due to structural mimicry of ATP. Lin28-1632 demonstrates efficacy in cancer stem cell (CSC) differentiation by rescuing let-7 miRNA function, suggesting that methyl/phenyl substituents confer selectivity for Lin28 over kinases.

Thermal Stability: High melting points (e.g., 253–255°C for E-4b) correlate with polar propenoic acid and benzoylamino groups, indicating stronger intermolecular forces. The target compound’s melting point is unreported but likely lower due to the p-tolyl group’s hydrophobic character.

Research Implications

  • Drug Design : The triazolo-pyridazine scaffold offers versatility; substituent engineering can optimize target engagement (e.g., pyridin-2-yl for kinases vs. phenyl for epigenetic proteins).
  • ADMET Properties : Balancing lipophilicity (p-tolyl) with polar groups (e.g., tetrahydrofuran) may improve bioavailability.
  • Synthetic Challenges : Moderate yields (e.g., 42% for LBJ-13) highlight the need for optimized routes, particularly for sulfur-containing analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.